2-Cyclohexylmethoxy-3-methyl-phenylamine
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Overview
Description
2-Cyclohexylmethoxy-3-methyl-phenylamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by a cyclohexylmethoxy group attached to the phenyl ring, along with a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylmethoxy-3-methyl-phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenol and cyclohexylmethanol.
Etherification: The first step involves the etherification of 3-methylphenol with cyclohexylmethanol in the presence of a strong acid catalyst like sulfuric acid to form 2-cyclohexylmethoxy-3-methylphenol.
Amination: The next step is the amination of 2-cyclohexylmethoxy-3-methylphenol using ammonia or an amine source under high temperature and pressure conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylmethoxy-3-methyl-phenylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Cyclohexylmethoxy-3-methyl-phenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Cyclohexylmethoxy-3-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamine: A simpler structure with similar biological activity.
3-Methoxyphenethylamine: Contains a methoxy group instead of a cyclohexylmethoxy group.
Cyclohexylamine: Lacks the aromatic ring but shares the cyclohexyl group.
Uniqueness
2-Cyclohexylmethoxy-3-methyl-phenylamine is unique due to the presence of both a cyclohexylmethoxy group and a methyl group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-3-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-6-5-9-13(15)14(11)16-10-12-7-3-2-4-8-12/h5-6,9,12H,2-4,7-8,10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGCNSHTOFGXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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